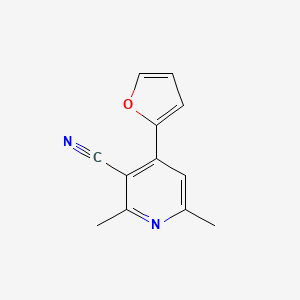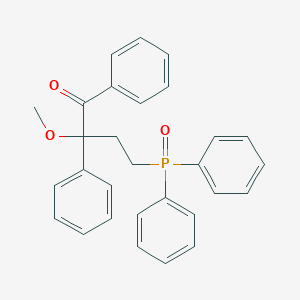
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate precursors under controlled conditions. One common method is the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in catalysis and coordination chemistry. The pathways involved include the formation of stable complexes and the facilitation of electron transfer processes .
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the methoxy and butanone groups.
Diphenylphosphine oxide: Similar but without the additional phenyl and methoxy groups.
4-Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is unique due to its combination of a diphenylphosphoryl group with a methoxy and butanone moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of stable complexes and its use as a versatile reagent in organic synthesis .
特性
CAS番号 |
22950-51-2 |
|---|---|
分子式 |
C29H27O3P |
分子量 |
454.5 g/mol |
IUPAC名 |
4-diphenylphosphoryl-2-methoxy-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C29H27O3P/c1-32-29(25-16-8-3-9-17-25,28(30)24-14-6-2-7-15-24)22-23-33(31,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
InChIキー |
OIVDQKVHFRFEEQ-UHFFFAOYSA-N |
正規SMILES |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
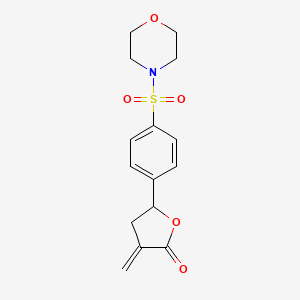
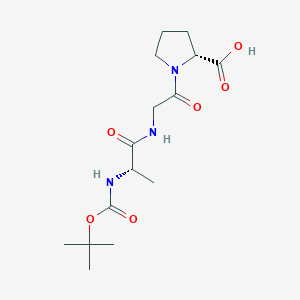

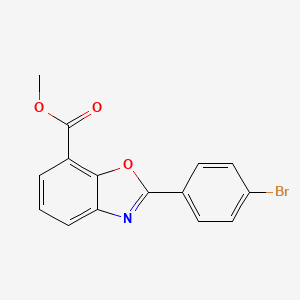

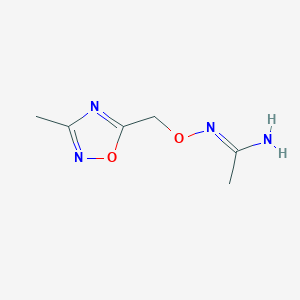
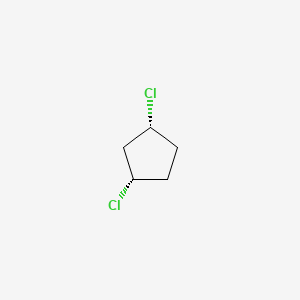
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
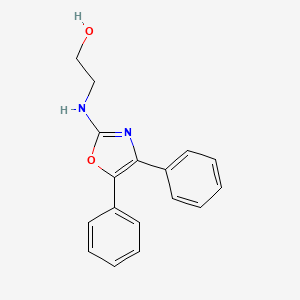
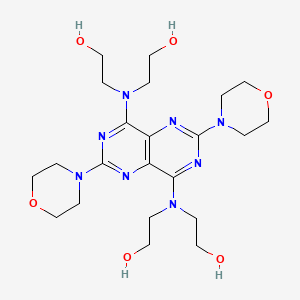
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
